molecular formula C9H9ClFNO3S B6631061 2-(2-Chloro-5-fluorophenyl)sulfonyl-1,2-oxazolidine

2-(2-Chloro-5-fluorophenyl)sulfonyl-1,2-oxazolidine

Cat. No. B6631061
M. Wt: 265.69 g/mol
InChI Key: BWUCGILSICREFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-5-fluorophenyl)sulfonyl-1,2-oxazolidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, which make it an ideal candidate for a variety of research purposes.

Scientific Research Applications

2-(2-Chloro-5-fluorophenyl)sulfonyl-1,2-oxazolidine has been studied for its potential applications in a variety of scientific research fields. One such field is medicinal chemistry, where this compound has shown promise as a potential drug candidate for the treatment of various diseases. It has been found to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.
In addition, 2-(2-Chloro-5-fluorophenyl)sulfonyl-1,2-oxazolidine has been studied for its potential use as a reagent in organic synthesis. It has been found to be a useful reagent for the synthesis of various compounds, including heterocyclic compounds and peptides.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-fluorophenyl)sulfonyl-1,2-oxazolidine is not fully understood. However, it is believed to work by inhibiting the activity of bacterial and fungal enzymes, which are essential for their survival. This inhibition leads to the death of the microorganisms, making it an effective antibacterial and antifungal agent.
Biochemical and Physiological Effects
2-(2-Chloro-5-fluorophenyl)sulfonyl-1,2-oxazolidine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
In addition, this compound has been found to have low toxicity, making it a potentially safer alternative to other antibacterial and antifungal agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-Chloro-5-fluorophenyl)sulfonyl-1,2-oxazolidine in lab experiments is its versatility. It can be used in a variety of research fields, including medicinal chemistry, organic synthesis, and microbiology.
However, there are also some limitations to using this compound in lab experiments. One such limitation is its relatively high cost, which may make it less accessible to some researchers. In addition, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are a number of future directions for research on 2-(2-Chloro-5-fluorophenyl)sulfonyl-1,2-oxazolidine. One potential direction is the development of new antibacterial and antifungal agents based on this compound. Researchers may also explore its potential applications in other fields, such as cancer research and drug delivery.
In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. This information could help to optimize its use in scientific research and potentially lead to the development of new drugs and therapies.

Synthesis Methods

The synthesis of 2-(2-Chloro-5-fluorophenyl)sulfonyl-1,2-oxazolidine involves the reaction between 2-chloro-5-fluorobenzenesulfonyl chloride and 2-amino-2-methyl-1-propanol in the presence of a base such as triethylamine. The reaction yields a white crystalline solid that can be purified through recrystallization.

properties

IUPAC Name

2-(2-chloro-5-fluorophenyl)sulfonyl-1,2-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO3S/c10-8-3-2-7(11)6-9(8)16(13,14)12-4-1-5-15-12/h2-3,6H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUCGILSICREFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(OC1)S(=O)(=O)C2=C(C=CC(=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-5-fluorophenyl)sulfonyl-1,2-oxazolidine

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